molecular formula C9H8F3N3O5S B14587818 N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 61365-97-7

N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14587818
CAS No.: 61365-97-7
M. Wt: 327.24 g/mol
InChI Key: CEOVXMNTLACICZ-UHFFFAOYSA-N
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Description

N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of nitro, sulfonamide, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide typically involves a sequence of reactions starting from aniline. The process includes the following steps :

    Nitration: Aniline is nitrated to introduce the nitro group.

    Sulfonation: The nitrated aniline undergoes sulfonation to form the sulfonamide derivative.

    Acetylation: The sulfonamide derivative is then acetylated to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is explored for its potential use in drug development due to its unique chemical structure.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The sulfonamide group is known to inhibit certain enzymes, contributing to the compound’s antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and trifluoromethyl-substituted aromatic compounds :

  • N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide
  • N-(2-Trifluoromethylphenyl)sulfonamide

Uniqueness

N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide is unique due to the combination of nitro, sulfonamide, and trifluoromethyl groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61365-97-7

Molecular Formula

C9H8F3N3O5S

Molecular Weight

327.24 g/mol

IUPAC Name

N-[2-nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H8F3N3O5S/c1-4(16)14-8-6(9(10,11)12)2-5(21(13,19)20)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)(H2,13,19,20)

InChI Key

CEOVXMNTLACICZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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